

A Comparative Analysis of HPLC and UPLC for Enalapril Impurity Profiling

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Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

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In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension, can degrade over time to form various impurities, primarily enalaprilat and diketopiperazine. Accurate and efficient analytical methods are crucial for the identification and quantification of these impurities. This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of enalapril, supported by experimental data and detailed methodologies.

Executive Summary

This guide demonstrates that while both HPLC and UPLC are capable of effectively separating and quantifying enalapril and its impurities, UPLC offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption. UPLC methods can reduce analysis times by more than half compared to traditional HPLC methods, leading to higher throughput in quality control laboratories. Furthermore, the enhanced resolution offered by UPLC can be critical for the separation of closely eluting impurities. However, HPLC remains a robust and reliable technique, often with lower instrumentation costs. The choice between HPLC and UPLC will depend on the specific needs of the laboratory, considering factors such as sample throughput requirements, desired sensitivity, and budget constraints.

Data Presentation: HPLC vs. UPLC for Enalapril Analysis

The following tables summarize the key performance parameters of representative HPLC and UPLC methods for the analysis of enalapril and its impurities.

Table 1: Chromatographic Conditions

Parameter	HPLC Method	UPLC Method
Column	Grace Platinump C8 EPS (4.6 x 250 mm, 5 µm)[1][2]	Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase	Acetonitrile: 20 mmol Phosphate Buffer pH 2.2 (25:75 v/v)[1][2]	Gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
Flow Rate	2.0 mL/min[1][2]	0.4 mL/min
Detection	UV at 215 nm[1][2]	UV at 215 nm
Column Temp.	Room Temperature[1][2]	40 °C
Injection Vol.	20 µL	2 µL

Table 2: Performance Comparison

Parameter	HPLC Method	UPLC Method	Reference
Retention Time (Enalapril)	~4.5 min	~1.5 min	
Total Run Time	< 9 min[1][2]	< 3 min	
Resolution (Enalapril/Impurities)	> 2	> 2.5	
LOD (Enalapril)	1.848 ng/mL	2.804 ng/mL	[3]
LOQ (Enalapril)	0.062%	Not explicitly stated for impurities	[2]
Solvent Consumption per Run	~18 mL	~1.2 mL	

Experimental Protocols

HPLC Method for Enalapril and Impurities

This method is based on a validated stability-indicating HPLC method for the determination of enalapril maleate in the presence of its impurities.[1][2]

1. Preparation of Solutions:

- Mobile Phase: Prepare a 20 mmol phosphate buffer and adjust the pH to 2.2 with phosphoric acid. Mix with HPLC-grade acetonitrile in a 75:25 (v/v) ratio. Filter and degas the solution.
- Standard Solution: Accurately weigh and dissolve enalapril maleate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
- Sample Solution: Accurately weigh and dissolve the enalapril maleate sample in the mobile phase to obtain a similar concentration to the standard solution.

2. Chromatographic System:

- Use a liquid chromatograph equipped with a UV detector.
- Column: Grace Platinump C8 EPS (4.6 x 250 mm, 5 µm).
- Flow Rate: 2.0 mL/min.
- Detection Wavelength: 215 nm.

- Injection Volume: 20 μ L.

3. Procedure:

- Inject the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas for enalapril and its impurities.
- Calculate the percentage of each impurity in the sample.

UPLC Method for Enalapril and Impurities

This method is a representative UPLC method for the rapid analysis of enalapril and its impurities.

1. Preparation of Solutions:

- Mobile Phase A: 0.1% Formic Acid in water.
- Mobile Phase B: 0.1% Formic Acid in acetonitrile.
- Standard Solution: Prepare a stock solution of enalapril maleate reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) and further dilute to the desired concentration.
- Sample Solution: Prepare the sample solution in a similar manner to the standard solution.

2. Chromatographic System:

- Use an ultra-performance liquid chromatograph with a UV detector.
- Column: Waters Acquity BEH C18 (100 \times 2.1 mm, 1.7 μ m).
- Flow Rate: 0.4 mL/min.
- Detection Wavelength: 215 nm.
- Column Temperature: 40 $^{\circ}$ C.
- Injection Volume: 2 μ L.
- Gradient Program:
 - 0-0.5 min: 10% B
 - 0.5-2.0 min: 10-90% B (linear gradient)
 - 2.0-2.5 min: 90% B
 - 2.5-2.6 min: 90-10% B
 - 2.6-3.0 min: 10% B (re-equilibration)

3. Procedure:

- Inject the standard and sample solutions.

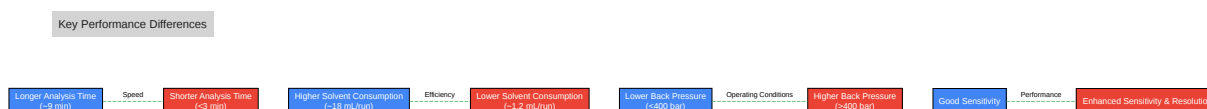
- Record the chromatograms and integrate the peaks of interest.
- Quantify the impurities based on the peak areas relative to the enalapril peak.

Visualizations



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Caption: General workflow for enalapril impurity profiling using HPLC or UPLC.



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Caption: Key performance differences between HPLC and UPLC for impurity profiling.

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